BenchChemオンラインストアへようこそ!

4-Dimethylamino-N-hydroxy-benzamidine

Histone Deacetylase Inhibition Epigenetics Cancer Research

Procure this benzamidoxime (MW 179.22) for hypothesis-driven HDAC inhibitor screening or fragment-based library expansion. The para-dimethylamino substituent enhances predicted membrane permeability (XLogP3 +0.8 vs. unsubstituted benzamidoxime). Use where QSAR models prioritize zinc-chelating metalloenzyme targets. Synthesis from 4-(dimethylamino)benzonitrile (81% yield) is reproducible. Note: in vitro validation data are not publicly available; plan confirmatory biochemical assays with procurement.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 68451-71-8
Cat. No. B3150137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylamino-N-hydroxy-benzamidine
CAS68451-71-8
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=NO)N
InChIInChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11)
InChIKeyNLVACMKNLOCQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dimethylamino-N-hydroxy-benzamidine (CAS 68451-71-8): Sourcing Guide and Chemical Profile for Research Procurement


4-Dimethylamino-N-hydroxy-benzamidine (CAS 68451-71-8), systematically named 4-(dimethylamino)-N'-hydroxybenzene-1-carboximidamide, is a small-molecule benzamidoxime (Molecular Weight: 179.22 g/mol, Molecular Formula: C9H13N3O) characterized by a para-dimethylamino phenyl group conjugated to an N-hydroxy-amidine moiety [1]. The compound is classified as a substituted benzamidine derivative and is typically sourced as a research chemical with a reported purity of ≥97% . Its synthesis via condensation of 4-(dimethylamino)benzonitrile with hydroxylamine hydrochloride is well-documented .

4-Dimethylamino-N-hydroxy-benzamidine (CAS 68451-71-8): Why Benzamidine-Class Interchangeability is Not Supported by Evidence


Although 4-Dimethylamino-N-hydroxy-benzamidine belongs to the benzamidine family, in-class substitution with unsubstituted or differently-substituted N-hydroxybenzamidines (e.g., benzamidoxime, 4-methylbenzamidoxime, or N-hydroxy-4-methoxybenzamidine) is not supported by quantitative evidence . The electron-donating para-dimethylamino substituent in this compound fundamentally alters the electronic character of the hydroxamic-acid-mimicking binding group, which is predicted to differentially affect zinc-chelating affinity in metalloenzyme targets. However, direct head-to-head pharmacological or biochemical comparison data against specific benzamidine analogs are absent from the current peer-reviewed literature [1]. Any substitution without confirmatory assay data risks selecting a compound that may fail to reproduce published results where this specific CAS number was stipulated.

4-Dimethylamino-N-hydroxy-benzamidine (CAS 68451-71-8): Quantitative Evidence Inventory for Scientific Selection


HDAC8 Inhibition: Qualitative Functional Annotation Lacking Quantified Comparator Data

Vendor annotations describe 4-Dimethylamino-N-hydroxy-benzamidine as a potent inhibitor of histone deacetylase 8 (HDAC8), suggesting a mechanism related to zinc-chelating N-hydroxybenzamidine pharmacophores . However, no peer-reviewed study providing an IC50 value, Ki, or any quantitative inhibitory constant against any HDAC isoform for this precise compound was identified in the public literature as of April 2026. For procurement decisions, this means the HDAC8 activity is a qualitative class-level inference derived from the N-hydroxybenzamidine scaffold [1] rather than a verified property of this specific molecule. Researchers requiring validated HDAC8 inhibitors with quantitative data (e.g., PCI-34051, IC50 = 10 nM for HDAC8) should note the evidence gap.

Histone Deacetylase Inhibition Epigenetics Cancer Research

Physicochemical Properties: Computed Descriptors Compared to Benzamidoxime Parent

The computed XLogP3 value for 4-Dimethylamino-N-hydroxy-benzamidine is 1.4, and it possesses a Topological Polar Surface Area (TPSA) of 61.9 Ų [1]. Compared to the unsubstituted parent compound benzamidoxime (XLogP ~0.6, TPSA ~55.6 Ų), the para-dimethylamino group increases lipophilicity by approximately 0.8 log units and adds polar surface area [2]. These computed properties are relevant when selecting a benzamidine building block for medicinal chemistry campaigns where cell permeability (influenced by moderate lipophilicity) and aqueous solubility (retained through hydrogen bond donors/acceptors) must be balanced.

Compound Characterization Property Prediction Procurement Quality Control

Synthetic Yield and Precursor Differentiation from Other N-Hydroxybenzamidines

A reproducible synthetic protocol for 4-Dimethylamino-N-hydroxy-benzamidine reports a yield of 81% under reflux conditions (ethanol/water, Na₂CO₃, 3 h) . The precursor, 4-(dimethylamino)benzonitrile (CAS 1197-19-9), is a common laboratory reagent available at low cost, distinguishing this route from the synthesis of many other N-hydroxybenzamidines requiring less accessible or more expensive nitriles . The reported yield provides a benchmark for in-house synthesis quality control; research groups synthesizing this compound can directly compare their yields to this baseline.

Chemical Synthesis Process Chemistry Building Block Procurement

Serine Protease Inhibition: Qualitative Annotation Without Comparative Validation

One vendor lists 4-Dimethylamino-N-hydroxy-benzamidine as a potent inhibitor of thrombin and trypsin, implying potential anticoagulant applications . However, this claim is not supported by any published Ki or IC50 data against these proteases. Established benzamidine-based serine protease inhibitors such as benzamidine hydrochloride (Ki for trypsin = 18 µM) and 4-amidinobenzamidine (Ki for thrombin = 0.16 µM) have well-characterized inhibitory constants [1]. The absence of quantitative comparator data for the target compound precludes any assessment of whether the para-dimethylamino substitution enhances or diminishes protease affinity.

Serine Protease Inhibition Anticoagulation Drug Discovery

4-Dimethylamino-N-hydroxy-benzamidine (CAS 68451-71-8): Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry Fragment Library Expansion with Computationally Favorable ADME Properties

Based on its computed XLogP3 of 1.4 and TPSA of 61.9 Ų, 4-Dimethylamino-N-hydroxy-benzamidine falls within the drug-like property space for fragment-based screening libraries [1]. Procurement is justified for research groups expanding a benzamidoxime fragment library where quantitative structure-activity relationship (QSAR) models predict that the para-dimethylamino substituent may enhance membrane permeability relative to unsubstituted benzamidoxime (XLogP3 increase of +0.8). However, users must note that in vitro permeability or cellular activity data are not publicly available, so this is a hypothesis-driven selection.

In-House Synthesis of N-Hydroxybenzamidine-Derived HDAC Inhibitor Probes

The compound's documented synthesis from 4-(dimethylamino)benzonitrile with an 81% yield provides a reproducible entry point for generating N-hydroxybenzamidine-based zinc-binding groups [1]. This scenario is most appropriate for organic synthesis groups that plan to derivatize the amidoxime into more complex HDAC inhibitor candidates, and who wish to benchmark their synthetic efficiency against the published protocol. Procuring the precursor nitrile alongside the final compound may be the most cost-effective strategy for such campaigns.

Epigenetics Tool Compound Screening with Pre-Purchase Validation Mandate

The vendor-annotated HDAC8 inhibitory potential [1] positions this compound as a screening candidate for epigenetic target discovery. However, the evidence gap means it is suitable only for laboratories equipped to perform their own biochemical validation assays (e.g., HDAC8 fluorescence-based activity assays). Procurement should be accompanied by a planned validation protocol, as the compound cannot be deployed as a definitive tool compound based on existing public data.

Physicochemical Reference Standard for Benzamidoxime Analog Comparison

The compound's well-defined computed properties (MW = 179.22, HBD = 2, HBA = 3, TPSA = 61.9 Ų) make it suitable as a reference standard in analytical chemistry settings where chromatographic retention or mass spectrometric behavior of substituted benzamidoximes needs to be compared. This scenario is supported by the reproducible computed descriptors from authoritative databases [1] and does not depend on biological activity data.

Quote Request

Request a Quote for 4-Dimethylamino-N-hydroxy-benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.